molecular formula C7H8O2S B1294796 METHYL THIOPHENE-3-ACETATE CAS No. 58414-52-1

METHYL THIOPHENE-3-ACETATE

Cat. No. B1294796
Key on ui cas rn: 58414-52-1
M. Wt: 156.2 g/mol
InChI Key: RZGRWVULDSXQSM-UHFFFAOYSA-N
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Patent
US05296454

Procedure details

Anhydrous diisopropylamine (24.3 g) was added to Anhydrous THF (100 ml) which was then cooled by a dry ice-acetone bath. To this solution was first added dropwise n-butyllithium (15% w/o % in Hexane, 147 ml), then in a second step a THF solution (50 ml) of 3-thiophene acetic acid methyl ester (31.2 g). Thereafter, this solution was kept at the same temperature under cooling, while stirring was continued for 30 minutes. Then, methyl iodide (36.9 g) was added in one portion to the reaction mixture which after 30 minutes, was removed from the cooling bath to be allowed to reach to room temperature. After the reaction, THF was distilled off under reduced pressure and the formed residue was dissolved in water which was extracted by two portions of 200 ml ether. After the organic layer was dried over anhydrous magnesium sulfate, the solvent was evaporated under reduced pressure. The residue was purified by distillation to obtain 26.6 g 2-(3-thienyl)propionic acid methyl ester with bp 90°-92° C.
Quantity
24.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
147 mL
Type
reactant
Reaction Step Two
Quantity
31.2 g
Type
reactant
Reaction Step Three
Quantity
36.9 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.C([Li])CCC.[CH3:13][O:14][C:15](=[O:22])[CH2:16][C:17]1[CH:21]=[CH:20][S:19][CH:18]=1.CI>C1COCC1>[CH3:13][O:14][C:15](=[O:22])[CH:16]([C:17]1[CH:21]=[CH:20][S:19][CH:18]=1)[CH3:1]

Inputs

Step One
Name
Quantity
24.3 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
147 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
31.2 g
Type
reactant
Smiles
COC(CC1=CSC=C1)=O
Step Four
Name
Quantity
36.9 g
Type
reactant
Smiles
CI
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then cooled by a dry ice-acetone bath
TEMPERATURE
Type
TEMPERATURE
Details
under cooling
CUSTOM
Type
CUSTOM
Details
was removed from the cooling bath
CUSTOM
Type
CUSTOM
Details
to reach to room temperature
CUSTOM
Type
CUSTOM
Details
After the reaction, THF
DISTILLATION
Type
DISTILLATION
Details
was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the formed residue was dissolved in water which
EXTRACTION
Type
EXTRACTION
Details
was extracted by two portions of 200 ml ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by distillation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C(C)C1=CSC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 26.6 g
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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